tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which contributes to its stability and reactivity. Its molecular formula is C14H26N2O2, and it has a molecular weight of 254.37 g/mol. This compound is primarily utilized in biochemical and medicinal research, serving as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds and their reactivity .
The synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. This reaction is performed under anhydrous conditions to prevent the hydrolysis of chloroformate, ensuring high yield and purity. The reaction mixture is generally stirred at room temperature for several hours until completion .
In industrial settings, the production process mirrors laboratory methods but is scaled up using automated reactors. Precise control over reaction conditions is maintained to optimize yield and purity, followed by purification techniques such as recrystallization or chromatography.
The structure of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate features a spirocyclic arrangement that includes two nitrogen atoms within its framework. The unique geometry of the spirocyclic structure allows for distinct interactions with various biological targets, which is pivotal for its applications in medicinal chemistry.
The compound's CAS number is 1031927-14-6, and it has been cataloged in various chemical databases due to its significance in research settings .
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a reagent in organic synthesis.
The mechanism of action for tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate involves binding interactions with various biomolecules, including enzymes and proteins. This compound can either inhibit or activate enzyme activity by forming stable complexes with them. Such interactions can lead to significant changes in cellular processes, including modulation of signaling pathways and gene expression .
Research indicates that compounds containing the diazaspiro framework are being explored for their potential therapeutic effects on conditions such as obesity, pain management, and various immune system disorders. The specific binding affinities to receptors play a critical role in determining their pharmacological efficacy .
The applications of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate span multiple fields:
Studies have shown that derivatives of this compound can exhibit promising bioactivity against specific targets related to metabolic disorders and central nervous system conditions . The ongoing research into its derivatives continues to unveil potential therapeutic applications across diverse medical fields.
The diazaspiro[5.5]undecane core is constructed through three primary cyclization strategies:
Dieckmann-Type Cyclization: Intramolecular condensation of N-protected diamino esters under basic conditions forms the spirocyclic lactam precursor. Subsequent reduction (e.g., LiAlH₄) yields the amine, though over-reduction or epimerization can limit yields to 50–65%. Ring-size specificity is enforced by templating the tether length between nitrogen nucleophiles and electrophilic carbonyls [5].
Double Nucleophilic Displacement: Linear dibromides or ditosylates react with primary diamines (e.g., 1,3-diaminopropane) under high dilution (10⁻³ M) to minimize oligomerization. This method suffers from moderate regioselectivity due to competing N-alkylation pathways but offers scalability. Yields typically range from 40–55% after chromatographic purification [5] .
Reductive Amination Cyclization: Cyclohexanone derivatives undergo double reductive amination with diamines (e.g., 1,5-diaminopentane) using NaBH₃CN or NaBH(OAc)₃. This approach benefits from commercial precursor availability and tunable diastereoselectivity (>90% trans isomer) via pH control. Optimal yields (70–75%) require stoichiometric proton donors (e.g., HOAc) to accelerate iminium ion formation .
Table 1: Comparative Analysis of Core Formation Methods
Method | Key Reagents | Yield Range (%) | Regioselectivity |
---|---|---|---|
Dieckmann Cyclization | NaOMe, LiAlH₄ | 50–65 | High |
Double Displacement | 1,3-Diaminopropane, K₂CO₃ | 40–55 | Moderate |
Reductive Amination | NaBH₃CN, HOAc | 65–75 | High |
Regioselective Boc installation on the diazaspiro[5.5]undecane core presents challenges due to steric differentiation between the two nitrogen atoms. N9 (piperidine nitrogen adjacent to the quaternary spiro center) exhibits higher nucleophilicity than N1, enabling selective protection under kinetic control:
Table 2: Regioselective Boc Protection Products
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | 1031927-14-6 | C₁₄H₂₆N₂O₂ | 254.37 |
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate | 1158750-00-5 | C₁₄H₂₆N₂O₂ | 254.37 |
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | C₁₄H₂₆N₂O₂ | 254.37 |
Catalytic enhancements address low yields and poor stereocontrol in traditional methods:
Palladium-Catalyzed Amination: Buchwald-Hartwig coupling between bromo-spiro intermediates and primary amines employs Pd₂(dba)₃/XPhos (2 mol%) to form C–N bonds without epimerization. This achieves 88–92% yield in N-aryl-substituted derivatives—superior to uncatalyzed routes (50–60%) [1] [4].
Enzymatic Desymmetrization: Lipases (e.g., CAL-B) hydrolyze diacetylated precursors regioselectively, generating monoalcohols for Mitsunobu spirocyclization. This biocatalytic route achieves enantiomeric excesses >99% ee, addressing stereochemical limitations in reductive amination [5].
Continuous Flow Hydrogenation: Raney nickel-catalyzed reduction of spirocyclic enamines in microreactors (100 bar H₂, 120°C) enhances mass transfer, reducing reaction times from 48h to 2h and improving diastereoselectivity to 19:1 dr .
Solid-Phase Synthesis
Solution-Phase Synthesis
Table 3: Solid-Phase vs. Solution-Phase Synthesis Parameters
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <5 g | Gram to kilogram |
Crude Purity | >85% | 60–75% |
Purification Method | Resin washing | Column chromatography |
Solvent Consumption | Low | High |
Diastereoselectivity | Moderate (≤10:1 dr) | High (≤19:1 dr with catalysis) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1